Cas no 500024-85-1 (N'-hydroxy-1H-pyrrole-2-carboximidamide)
N'-hydroxy-1H-pyrrole-2-carboximidamide Chemical and Physical Properties
Names and Identifiers
-
- 1h-pyrrole-2-carboximidamide,n-hydroxy-
- Ambcb4035158
- N'-hydroxy-1H-benzimidazole-5-carboximidamide
- N-hydroxy-1H-pyrrole-2-carboxamidine
- N'-hydroxy-1H-pyrrole-2-carboximidamide
- AKOS025268091
- STL190821
- Pyrrole-2-carboxamidoxime
- SCHEMBL1972664
- 500024-85-1
- EN300-1291093
- CS-0362520
- 1H-Pyrrole-2-carboximidamide, N-hydroxy-
- N-Hydroxy-1H-pyrrole-2-carboximidamide
- BS-11851
-
- MDL: MFCD22390098
- Inchi: 1S/C5H7N3O/c6-5(8-9)4-2-1-3-7-4/h1-3,7,9H,(H2,6,8)
- InChI Key: VIJSXGATFLMXMW-UHFFFAOYSA-N
- SMILES: O/N=C(/C1=CC=CN1)\N
Computed Properties
- Exact Mass: 125.05901
- Monoisotopic Mass: 125.058911855g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 123
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.2
- Topological Polar Surface Area: 74.4Ų
Experimental Properties
- PSA: 71.9
N'-hydroxy-1H-pyrrole-2-carboximidamide Pricemore >>
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| Chemenu | CM521104-1g |
N-Hydroxy-1H-pyrrole-2-carboximidamide |
500024-85-1 | 97% | 1g |
$*** | 2023-03-30 | |
| Crysdot LLC | CD11115853-5g |
N-Hydroxy-1H-pyrrole-2-carboximidamide |
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| A2B Chem LLC | AG25113-250mg |
N-Hydroxy-1H-pyrrole-2-carboximidamide |
500024-85-1 | 94+% | 250mg |
$76.00 | 2024-04-19 | |
| A2B Chem LLC | AG25113-1g |
N-Hydroxy-1H-pyrrole-2-carboximidamide |
500024-85-1 | 94+% | 1g |
$156.00 | 2024-04-19 | |
| A2B Chem LLC | AG25113-5g |
N-Hydroxy-1H-pyrrole-2-carboximidamide |
500024-85-1 | 94+% | 5g |
$624.00 | 2024-04-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1433190-50mg |
N'-hydroxy-1H-pyrrole-2-carboximidamide |
500024-85-1 | 97% | 50mg |
¥22323.00 | 2024-05-11 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1433190-100mg |
N'-hydroxy-1H-pyrrole-2-carboximidamide |
500024-85-1 | 97% | 100mg |
¥18722.00 | 2024-05-11 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1433190-250mg |
N'-hydroxy-1H-pyrrole-2-carboximidamide |
500024-85-1 | 97% | 250mg |
¥21200.00 | 2024-05-11 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1433190-500mg |
N'-hydroxy-1H-pyrrole-2-carboximidamide |
500024-85-1 | 97% | 500mg |
¥23839.00 | 2024-05-11 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1433190-1g |
N'-hydroxy-1H-pyrrole-2-carboximidamide |
500024-85-1 | 97% | 1g |
¥21297.00 | 2024-05-11 |
N'-hydroxy-1H-pyrrole-2-carboximidamide Related Literature
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Dongjia Han,Bing Xue,Juan Du,Tomohiro Miyatake,Hitoshi Tamiaki,Xin Xing,Wei Yuan,Yanyan Li Phys. Chem. Chem. Phys., 2016,18, 24252-24260
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
Additional information on N'-hydroxy-1H-pyrrole-2-carboximidamide
N'-hydroxy-1H-pyrrole-2-carboximidamide (CAS No. 500024-85-1): A Comprehensive Overview
N'-hydroxy-1H-pyrrole-2-carboximidamide (CAS No. 500024-85-1) is a compound that has garnered significant attention in the fields of chemistry, biology, and pharmacology due to its unique structural properties and potential applications. This compound, also known as pyrrole-2-carboximidamide hydroxylamine, belongs to the class of heterocyclic compounds and has been the subject of numerous studies exploring its biological activities and therapeutic potential.
The molecular structure of N'-hydroxy-1H-pyrrole-2-carboximidamide is characterized by a pyrrole ring linked to a carboximidamide group, with an additional hydroxylamine moiety. This combination of functional groups imparts the compound with a range of interesting chemical and biological properties. The pyrrole ring, a five-membered aromatic ring containing one nitrogen atom, is a common motif in many natural products and pharmaceuticals. The carboximidamide group, on the other hand, is known for its ability to form hydrogen bonds and participate in various chemical reactions.
Recent research has highlighted the potential of N'-hydroxy-1H-pyrrole-2-carboximidamide in various biological contexts. One notable area of interest is its role as an inhibitor of specific enzymes involved in cellular signaling pathways. For instance, studies have shown that this compound can effectively inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in gene regulation and chromatin remodeling. By modulating HDAC activity, N'-hydroxy-1H-pyrrole-2-carboximidamide has the potential to influence gene expression patterns and cellular processes associated with diseases such as cancer and neurodegenerative disorders.
In addition to its enzymatic inhibition properties, N'-hydroxy-1H-pyrrole-2-carboximidamide has also been investigated for its anti-inflammatory effects. In vitro studies have demonstrated that this compound can reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in immune cells. These findings suggest that N'-hydroxy-1H-pyrrole-2-carboximidamide may have therapeutic potential in treating inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease.
The pharmacokinetic properties of N'-hydroxy-1H-pyrrole-2-carboximidamide have also been studied to evaluate its suitability as a drug candidate. Research has shown that this compound exhibits good oral bioavailability and stability in physiological conditions, making it a promising candidate for further development into therapeutic agents. However, further studies are needed to fully understand its metabolism, distribution, and excretion in vivo.
In the realm of drug discovery, N'-hydroxy-1H-pyrrole-2-carboximidamide has been used as a lead compound for the development of novel therapeutics. Its unique structure provides a scaffold for chemical modifications aimed at enhancing its potency, selectivity, and pharmacological properties. For example, researchers have synthesized derivatives of N'-hydroxy-1H-pyrrole-2-carboximidamide by introducing various substituents on the pyrrole ring or modifying the carboximidamide group. These derivatives have shown improved biological activities and reduced side effects compared to the parent compound.
Clinical trials are currently underway to evaluate the safety and efficacy of N'-hydroxy-1H-pyrrole-2-carboximidamide and its derivatives in human subjects. Preliminary results from phase I trials have indicated that this compound is well-tolerated at therapeutic doses and exhibits promising antitumor activity in patients with advanced solid tumors. However, more extensive clinical trials are necessary to confirm these findings and establish the optimal dosing regimens for different indications.
Beyond its therapeutic applications, N'-hydroxy-1H-pyrrole-2-carboximidamide has also found use in academic research settings as a tool compound for studying cellular processes and signaling pathways. Its ability to selectively modulate specific targets makes it a valuable reagent for probing the mechanisms underlying various biological phenomena. For instance, researchers have used this compound to investigate the role of HDACs in epigenetic regulation and cancer progression.
In conclusion, N'-hydroxy-1H-pyrrole-2-carboximidamide (CAS No. 500024-85-1) is a multifaceted compound with a wide range of potential applications in both research and medicine. Its unique structural features endow it with valuable biological activities, making it an attractive candidate for further development into therapeutic agents. Ongoing research continues to uncover new insights into its mechanisms of action and potential uses, solidifying its position as an important molecule in the field of chemical biology.
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